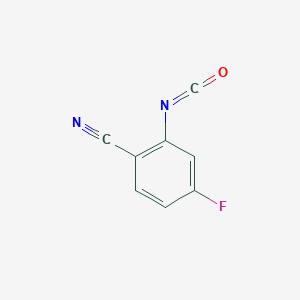

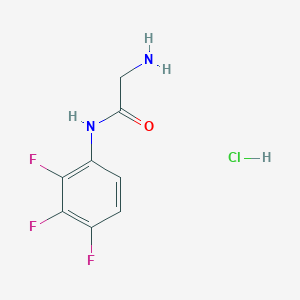

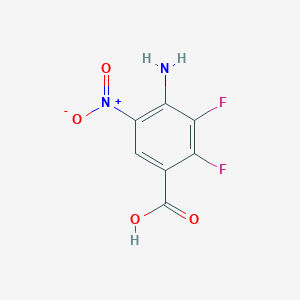

5-フルオロ-1,2,3,4-テトラヒドロキノリン

概要

説明

The compound 5-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in such compounds often enhances their pharmacological properties and alters their physical and chemical characteristics .

Synthesis Analysis

The synthesis of fluorinated tetrahydroquinolines can be achieved through various methods. One approach involves the nucleophilic addition of Grignard reagents to aldimines followed by an acid-mediated intramolecular cyclization to form the tetrahydroquinoline core with fluorinated substituents . Another method includes the resolution of racemic tetrahydroquinoline using enantiomers of 3-bromocamphor-8-sulfonic acid, which is useful for obtaining optically active forms of the compound . Directed ortho-lithiation reactions have also been employed to synthesize key intermediates like 8-fluoro-3,4-dihydroisoquinoline, which can be further transformed into various tetrahydroisoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of fluorinated tetrahydroquinolines has been studied using single crystal X-ray diffraction. These studies reveal that the introduction of fluorine can influence the crystal packing and molecular interactions within the structure. For instance, compounds with fluorinated phenyl groups exhibit different modes of interactions, such as C–H...F and C–H...O, which can lead to altered molecular conformations . The crystal structure of a related compound, 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]quinolin-6-one, shows that the central 1,4-dihydropyridine ring adopts a boat conformation, and intermolecular hydrogen bonds play a role in forming dimers .

Chemical Reactions Analysis

Fluorinated tetrahydroquinolines can undergo various chemical reactions that are useful in synthetic chemistry. For example, fluorine–amine exchange reactions can be used to obtain amino derivatives of the tetrahydroisoquinoline core . These amino derivatives can serve as starting compounds for further chemical modifications. The reactivity of the fluorine atom in these compounds allows for selective transformations that can lead to a wide range of structurally diverse molecules.

Physical and Chemical Properties Analysis

The introduction of fluorine into tetrahydroquinoline derivatives significantly affects their physical and chemical properties. The electronegativity of fluorine can influence the acidity and basicity of adjacent functional groups, as well as the overall molecular stability. Fluorinated compounds often have higher lipophilicity, which can improve their membrane permeability and bioavailability. The crystal engineering studies of fluorinated isoquinolines demonstrate that the presence of fluorine can lead to various packing features in the crystal lattice, which are important for understanding the material properties of these compounds .

科学的研究の応用

化学合成

5-フルオロ-1,2,3,4-テトラヒドロキノリンは、化学合成に使用されています . その独特の構造と反応性により、さまざまな複雑な分子の合成における重要な構成要素となっています .

抗酸化剤

5-フルオロ-1,2,3,4-テトラヒドロキノリンの構造アナログである1,2,3,4-テトラヒドロキノリンは、抗酸化剤として使用されています . フッ素化されたバージョンは同様の特性を持っている可能性があります。

腐食防止剤

1,2,3,4-テトラヒドロキノリンは、腐食防止剤としても使用されています . 5-フルオロ-1,2,3,4-テトラヒドロキノリンにフッ素原子が存在すると、この用途におけるその効果を高める可能性があります .

染料製造

1,2,3,4-テトラヒドロキノリンは、さまざまな染料の活性成分です . フッ素化されたバージョンは、独自の特性を持つ新しい染料の開発に使用できる可能性があります .

医薬品研究

5-フルオロ-1,2,3,4-テトラヒドロキノリンを含むフッ素化キノリンは、その顕著な生物活性について研究されています . これらは、特に抗菌性、抗腫瘍性、抗ウイルス活性を持つ新しい薬物の開発における潜在的な用途を持っています .

農業

一部のフッ素化キノリンは、農業で用途が見出されています . 5-フルオロ-1,2,3,4-テトラヒドロキノリンは、新しい農薬またはその他の農業製品の開発に使用できる可能性があります .

Safety and Hazards

作用機序

Target of Action

It’s known that quinoline derivatives have been associated with multiple biological activities like antiviral, antibacterial, antimalarial, antifungal, antitubercular, antileishmanial, anti-inflammatory, anti-hiv, and anticancer .

Mode of Action

It’s known that quinoline derivatives interact with their targets through various mechanisms, including knoevenagel condensation, aza-michael–michael addition, and others .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Quinoline derivatives are known for their wide range of biological activities, suggesting they can have diverse molecular and cellular effects .

特性

IUPAC Name |

5-fluoro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOUEDHRTBPBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2F)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585671 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

345264-61-1 | |

| Record name | 5-Fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。